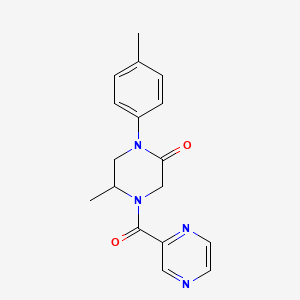

5-methyl-1-(4-methylphenyl)-4-(2-pyrazinylcarbonyl)-2-piperazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 5-methyl-1-(4-methylphenyl)-4-(2-pyrazinylcarbonyl)-2-piperazinone often involves multi-step reactions, including condensation, cycloaddition, and Mannich reactions. A notable example includes the synthesis of bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, indicating the complexity and the synthetic routes that could potentially apply to our compound of interest (Mekky et al., 2020).

Molecular Structure Analysis

Molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties through X-ray crystallography, Hirshfeld, and DFT calculations provide insights into the intermolecular interactions and electronic properties of complex molecules. Such detailed structural analysis is crucial for understanding the behavior and reactivity of the compound (Shawish et al., 2021).

Chemical Reactions and Properties

The chemical behavior of related compounds includes reactions with amines, formaldehyde, and acrylonitrile, leading to various products like N-Mannich bases and cyanoethylated products. These reactions highlight the versatility and reactivity of the piperazine and pyrazine moieties in synthetic chemistry (Mustafa et al., 1964).

Physical Properties Analysis

The analysis of physical properties such as crystal structure and conformation is essential for understanding the stability and solubility of the compound. For instance, the study of the title compound 3-hydroxy-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one revealed its chair conformation and intramolecular hydrogen bonds, providing valuable insights into its physical characteristics (Köysal et al., 2004).

Chemical Properties Analysis

Investigating the chemical properties, such as reactivity with different reagents and the formation of derivatives, is crucial for understanding the functionality and potential applications of the compound. The synthesis and characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione provide an example of how structural features influence chemical behavior and potential applications (Zhang et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Efficacies

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing significant antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds exhibited more effective biofilm inhibition activities compared to the reference drug Ciprofloxacin, highlighting their potential in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives from the reaction of various ester ethoxycarbonylhydrazones with primary amines led to compounds exhibiting good to moderate antimicrobial activities. This study underscores the importance of structural modifications in enhancing the antimicrobial properties of these compounds (Bektaş et al., 2010).

Anticonvulsant and Antimicrobial Evaluation

A study on the synthesis of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives evaluated their potential anticonvulsant activity. The findings suggest some derivatives, notably featuring piperazine components, displayed significant anticonvulsant and antimicrobial activities, indicating their therapeutic potential in neurology and infectious diseases (Aytemi̇r, Çalış, & Özalp, 2004).

Herbicide Potential

The synthesis of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives demonstrated significant herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. These compounds' ability to inhibit essential plant growth enzymes suggests their potential application as herbicides in agricultural practices (Li et al., 2008).

Propiedades

IUPAC Name |

5-methyl-1-(4-methylphenyl)-4-(pyrazine-2-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-12-3-5-14(6-4-12)21-10-13(2)20(11-16(21)22)17(23)15-9-18-7-8-19-15/h3-9,13H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVZZKQVORMDIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)C2=NC=CN=C2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)

![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)